5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that features a benzimidazole core linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by coupling with a benzimidazole derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
What sets 5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE apart is its unique combination of a benzimidazole core with a pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H14BrN5O2 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
5-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H14BrN5O2/c1-10-14(17(25)24(23-10)13-5-2-11(19)3-6-13)9-20-12-4-7-15-16(8-12)22-18(26)21-15/h2-9,23H,1H3,(H2,21,22,26) |
InChI Key |
QVIUMDOLGPQBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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